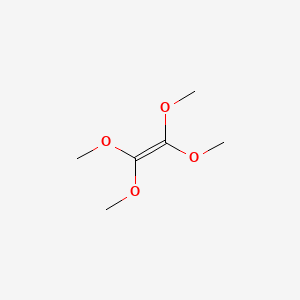

Ethene, tetramethoxy-

描述

Historical Context and Discovery of Highly Electron-Rich Olefins

The exploration of highly electron-rich olefins is a significant chapter in the development of modern organic chemistry. The concept emerged from the desire to create molecules with exceptionally high electron density at the C=C double bond, leading to compounds that act as powerful neutral organic reducing agents, or "super-electron-donors". acs.org This class of compounds represents the reactive counterparts to electron-deficient olefins like tetracyanoethylene (B109619). researchgate.net While the specific discovery of tetramethoxyethene is not widely documented in a singular event, its development is intrinsically linked to the broader investigation of electron-rich alkenes. A key example in this field is tetrakis(dimethylamino)ethene (TDAE). acs.org The synthesis and study of such molecules were driven by the goal of creating powerful neutral organic donors, which could perform reductions without the need for metals. acs.org Tetraalkoxyethenes, including tetramethoxyethene, are readily available and have been instrumental in various studies, such as investigations into ozonolysis reactions. cdnsciencepub.com

Unique Electronic Features of Ethene, tetramethoxy- and its Research Significance

The defining characteristic of tetramethoxyethene is its electron-rich double bond. The four methoxy (B1213986) groups (–OCH₃) are strong electron-donating groups due to the resonance effect of the oxygen lone pairs. This high electron density at the C=C bond results in several key features:

Low Ionization Potential: Electron-rich olefins have low ionization potentials, meaning they can readily lose an electron to form a radical cation. This property makes them excellent reducing agents. researchgate.net The initial step in many reactions involving tetramethoxyethene is proposed to be an electron transfer. cdnsciencepub.comresearchgate.net

Enhanced Nucleophilicity: The electron-rich double bond is highly nucleophilic, making it reactive towards a wide range of electrophiles.

Weakened C=C Bond: Spectroscopic analysis indicates a weakened C=C stretching vibration, a consequence of the electronic repulsion between the electron-donating groups. vulcanchem.com

These electronic features make tetramethoxyethene a significant compound in research, particularly in the synthesis of complex molecules. It serves as a versatile building block in various chemical transformations. For instance, it is used in inverse electron demand Diels-Alder reactions to construct functionalized pyridine (B92270) cores, which are central to the total synthesis of natural products like piericidin A1 and B1. acs.org Its reaction with ozone has been studied in detail, revealing complex pathways that include the formation of a dioxetane, dimethyl carbonate, and methyl trimethoxyacetate. cdnsciencepub.comresearchgate.netsbq.org.br Furthermore, the photooxygenation of tetramethoxyethene can produce a stable dioxetane. acs.org

Below is a table summarizing some of the key properties of Ethene, tetramethoxy-.

Table 1: Physicochemical and Spectroscopic Data for Ethene, tetramethoxy-| Property | Value/Description | Reference |

|---|---|---|

| IUPAC Name | 1,1,2,2-tetramethoxyethene | nih.gov |

| CAS Number | 1069-12-1 | nih.gov |

| Molecular Formula | C₆H₁₂O₄ | nih.gov |

| Molecular Weight | 148.16 g/mol | nih.gov |

| Appearance | White crystalline solid | wikipedia.org |

| ¹³C NMR Spectra | Data available, indicating the chemical environment of carbon atoms. | nih.gov |

| Mass Spectrometry | GC-MS data available, with a top peak at m/z 133. | nih.gov |

| IR Spectra | Vapor phase IR spectra available. | nih.gov |

Conceptual Frameworks in Tetramethoxyethylene Research

A conceptual framework in research provides a structure for understanding and investigating a phenomenon. ebsco.comnu.edu In the context of tetramethoxyethylene, the research is primarily guided by conceptual frameworks rooted in physical organic chemistry that explain its reactivity. These frameworks are essential for predicting reaction outcomes and designing new synthetic methods.

Electron-Transfer Theory: A dominant conceptual framework is the theory of single-electron transfer (SET). Many reactions of tetramethoxyethene are initiated by the transfer of an electron from the electron-rich olefin to an electrophilic reagent. researchgate.net For example, its ozonolysis is proposed to begin with an electron transfer to ozone, which is calculated to be a highly exothermic step. cdnsciencepub.comresearchgate.net This initial step generates radical ions that then drive the subsequent product formation. cdnsciencepub.comresearchgate.net This framework is crucial for understanding its behavior as a reducing agent and its reactions with oxidants. acs.orgresearchgate.net

Frontier Molecular Orbital (FMO) Theory and Cycloaddition Reactions: The reactivity of tetramethoxyethene in cycloaddition reactions is best understood through the lens of FMO theory. wikipedia.org Cycloadditions are reactions where two or more unsaturated molecules combine to form a cyclic adduct. wikipedia.org Because tetramethoxyethene is extremely electron-rich, its Highest Occupied Molecular Orbital (HOMO) is very high in energy. This makes it an excellent partner in reactions with electron-deficient compounds that possess a low-energy Lowest Unoccupied Molecular Orbital (LUMO). A prime example is the inverse-electron-demand Diels-Alder reaction , a type of [4+2] cycloaddition. acs.orgnih.gov In this framework, tetramethoxyethene acts as the dienophile, reacting with an electron-deficient diene. This approach is a powerful strategy for synthesizing complex heterocyclic and aromatic systems. acs.org The compound also participates in other types of cycloadditions, such as [2+2] and [4+1] reactions. acs.org

Carbene Chemistry: Research has also explored the reaction of tetramethoxyethylene with carbenes or species that generate carbenes. acs.org These reactions can lead to the formation of cyclopentene (B43876) derivatives, highlighting another facet of its reactivity profile. acs.org

These conceptual frameworks provide the theoretical foundation for the practical application of tetramethoxyethene in organic synthesis, allowing chemists to harness its unique electronic properties to construct complex molecular architectures.

Structure

3D Structure

属性

CAS 编号 |

1069-12-1 |

|---|---|

分子式 |

C6H12O4 |

分子量 |

148.16 g/mol |

IUPAC 名称 |

1,1,2,2-tetramethoxyethene |

InChI |

InChI=1S/C6H12O4/c1-7-5(8-2)6(9-3)10-4/h1-4H3 |

InChI 键 |

BXMKCUKYGUDGQN-UHFFFAOYSA-N |

规范 SMILES |

COC(=C(OC)OC)OC |

产品来源 |

United States |

Synthetic Methodologies for Ethene, Tetramethoxy

Classical Approaches to Electron-Rich Olefins

Traditional methods for the synthesis of electron-rich olefins like tetramethoxyethylene have often relied on fundamental organic transformations, including reductive dimerization and dehalogenation strategies.

Reductive Dimerization Pathways

One of the classical approaches to forming the double bond in tetramethoxyethylene involves the reductive dimerization of a suitable precursor. A common strategy employs the reductive coupling of dialkoxydihalomehanes. For instance, the reaction of dimethoxydichloromethane in the presence of a reducing agent can lead to the formation of the desired tetramethoxyethylene. While specific high-yield procedures for the tetramethoxy derivative are not extensively documented in readily available literature, analogous reactions with other tetraalkoxyethylenes have been reported. These reactions typically proceed via a carbene intermediate which then dimerizes.

A general representation of this pathway is the reaction of bis(alkoxy)dihalomethanes with an alkali metal, such as sodium or potassium, in an inert solvent. The metal acts as the reducing agent, facilitating the formation of the carbon-carbon double bond.

Table 1: General Conditions for Reductive Dimerization of Bis(alkoxy)dihalomethanes

| Precursor | Reducing Agent | Solvent | General Outcome |

| Bis(alkoxy)dihalomethane | Alkali Metal | Inert Aprotic | Formation of the corresponding tetraalkoxyethene |

It is important to note that the efficiency of this method can be influenced by the nature of the alkoxy group, the halogen, and the specific reaction conditions employed, such as temperature and the choice of reducing agent.

Dehalogenation Strategies

Dehalogenation of vicinal dihalides is a well-established method for the synthesis of alkenes. In the context of tetramethoxyethylene, this would involve the removal of two halogen atoms from a 1,2-dihalo-1,1,2,2-tetramethoxyethane precursor. This reaction is typically carried out using a dehalogenating agent, such as zinc dust or a sodium iodide/acetone system.

The mechanism of dehalogenation with zinc involves the formation of an organozinc intermediate which then eliminates the second halogen to form the alkene. The stereochemistry of the starting dihalide can influence the geometry of the resulting olefin, although for a symmetrical product like tetramethoxyethylene, this is not a concern.

Table 2: Common Reagents for Dehalogenation of Vicinal Dihalides

| Reagent System | Typical Solvent | Mechanism |

| Zinc Dust | Ethanol, DMF | Oxidative addition followed by elimination |

| Sodium Iodide | Acetone | Finkelstein reaction followed by E2 elimination |

Modern and Sustainable Synthetic Routes to Ethene, tetramethoxy-

In recent years, the development of more efficient, selective, and environmentally friendly synthetic methods has been a major focus in organic chemistry. This has led to the exploration of new catalytic and electrochemical approaches for the synthesis of compounds like tetramethoxyethylene.

Organometallic Catalyzed Syntheses

Organometallic catalysts have revolutionized organic synthesis by enabling reactions that are otherwise difficult or impossible to achieve. While specific organometallic catalyzed syntheses of tetramethoxyethylene are not widely reported, related transformations in the synthesis of electron-rich olefins suggest potential avenues. For example, transition metal-catalyzed cross-coupling reactions or metathesis reactions could potentially be adapted for the synthesis of tetramethoxyethylene from simpler precursors. The development of such methods would likely focus on achieving high catalytic turnover numbers and selectivity to minimize waste and improve efficiency.

Electrochemical Synthesis and Related Methodologies

Electrochemical methods offer a powerful and sustainable alternative to traditional chemical reagents for oxidation and reduction reactions. In principle, the reductive dimerization of a suitable precursor to tetramethoxyethylene could be achieved electrochemically. This would involve the controlled reduction of a starting material at an electrode surface to generate a reactive intermediate that then dimerizes.

Electrosynthesis can offer several advantages, including milder reaction conditions, reduced waste generation (as it avoids the use of stoichiometric metallic reducing agents), and the ability to precisely control the reaction potential to improve selectivity. While specific protocols for the electrochemical synthesis of tetramethoxyethylene are not yet well-established in the literature, the general principles of electrosynthesis are applicable and represent a promising area for future research.

Green Chemistry Principles in Tetramethoxyethylene Production

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to the synthesis of tetramethoxyethylene is an important consideration for its industrial production.

Key aspects of a greener synthesis of tetramethoxyethylene would include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Auxiliaries: Replacing hazardous organic solvents with greener alternatives such as water, ionic liquids, or supercritical fluids.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption.

Catalysis: Utilizing catalytic reagents in place of stoichiometric ones to minimize waste.

Renewable Feedstocks: Exploring synthetic pathways that start from renewable resources.

Developing a truly green synthesis of tetramethoxyethylene would involve a holistic assessment of the entire process, from the sourcing of raw materials to the final purification of the product, with the goal of minimizing its environmental impact.

Precursor Chemistry and Synthetic Intermediate Transformations

The primary precursor for the synthesis of Ethene, tetramethoxy- is widely recognized to be 1,1,2,2-tetramethoxyethane (B1584647). This saturated ethane (B1197151) derivative serves as the backbone upon which the double bond is formed. The synthesis of 1,1,2,2-tetramethoxyethane itself typically starts from glyoxal (B1671930).

The key transformation in the synthesis of the precursor is the acid-catalyzed acetalization of glyoxal with methanol (B129727). This reaction is an equilibrium process, and to drive the reaction towards the desired product, specific conditions are necessary. A significant excess of methanol is typically employed to shift the equilibrium in favor of the tetramethoxyethane product. Furthermore, the removal of water, a byproduct of the reaction, is crucial for maximizing the yield. This is often achieved by using a dehydrating agent or by azeotropic distillation.

| Precursor Synthesis Step | Reactants | Reaction Type | Key Conditions |

| Acetalization | Glyoxal, Methanol | Acid-catalyzed | Excess methanol, removal of water |

Once the precursor, 1,1,2,2-tetramethoxyethane, is obtained, the critical step is the introduction of the carbon-carbon double bond to form Ethene, tetramethoxy-. While various elimination reactions are known in organic synthesis, the specific conditions for this transformation are not extensively detailed in readily available literature. However, based on fundamental organic chemistry principles, this conversion would likely involve an elimination reaction, such as pyrolysis or a base- or acid-catalyzed elimination. Pyrolysis would involve subjecting 1,1,2,2-tetramethoxyethane to high temperatures, potentially with a catalyst, to induce the elimination of two molecules of methanol. Alternatively, a strong base could be used to deprotonate the ethane backbone, followed by the elimination of a methoxide (B1231860) group, in a process repeated to form the double bond.

Scale-Up Considerations and Industrial Relevance in Synthesis

The industrial-scale production of Ethene, tetramethoxy- faces several considerations. The synthesis of the precursor, 1,1,2,2-tetramethoxyethane, from glyoxal and methanol is a relatively well-understood process that could likely be scaled up. However, the efficiency of this step on an industrial scale would depend on the cost-effective removal of water and the recovery and recycling of excess methanol.

The subsequent conversion of 1,1,2,2-tetramethoxyethane to Ethene, tetramethoxy- presents more significant scale-up challenges. If the process involves pyrolysis, maintaining precise temperature control over a large reactor volume to ensure consistent product quality and minimize side reactions would be critical. High-energy inputs would also contribute to the operational costs. If a chemical elimination route is employed, the cost and handling of the necessary reagents (strong bases or acids) and the management of the resulting waste streams would be major factors.

Theoretical and Computational Investigations of Ethene, Tetramethoxy

Electronic Structure Elucidation via Quantum Chemical Methods

Quantum chemical calculations have been instrumental in determining the geometric and electronic properties of tetramethoxyethene. Early studies utilized methods such as gas electron diffraction (GED) alongside Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) calculations to establish its ground-state conformation. acs.orgresearchgate.net

These computational approaches have revealed that tetramethoxyethene adopts a non-planar structure with D2 symmetry. In this conformation, the four methoxy (B1213986) groups are oriented anticlinally, positioned alternatingly above and below the plane of the central carbon-carbon double bond. A notable feature of this structure is a significant twist of approximately 14 degrees around the C=C bond. acs.org The MP2 level of theory, in particular, has been shown to accurately reproduce the conformational properties of methoxy-substituted ethenes, whereas the HF/3-21G approximation can lead to less accurate results. acs.org

Table 1: Calculated Geometric Parameters for Tetramethoxyethene

| Parameter | HF/6-31G | MP2/6-31G |

| C=C Bond Length (Å) | 1.335 | 1.357 |

| C-O Bond Length (Å) | 1.391 | 1.401 |

| C-O-C Angle (°) | 114.9 | 114.3 |

| C=C-O Angle (°) | 125.1 | 124.7 |

| C=C Twist Angle (°) | 15.2 | 13.8 |

Data sourced from quantum chemical calculations. acs.org

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding the reactivity of molecules like tetramethoxyethene. This theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. Due to the electron-donating nature of the four methoxy groups, tetramethoxyethene is characterized as an electron-rich olefin with a high-energy HOMO. mun.ca

This high-lying HOMO makes tetramethoxyethene an excellent nucleophile, particularly reactive towards electron-deficient species in reactions such as cycloadditions. mun.ca The energy gap between the HOMO of tetramethoxyethene and the LUMO of a potential reaction partner is a key determinant of the reaction rate; a smaller gap generally leads to a faster reaction. unibe.ch For instance, in Diels-Alder reactions where tetramethoxyethene acts as the dienophile, its high-energy HOMO readily interacts with the LUMO of an electron-poor diene, facilitating the cycloaddition process. mun.ca

Analysis of Electron Density Distributions and Aromaticity Indices

The distribution of electron density in tetramethoxyethene is significantly influenced by the four methoxy substituents. The oxygen atoms of the methoxy groups, being highly electronegative, draw electron density from the methyl groups and the central carbon-carbon double bond. This inductive effect is coupled with a resonance effect, where the lone pairs on the oxygen atoms donate electron density into the π-system of the double bond. This donation of electron density is a primary contributor to the high nucleophilicity of the C=C bond.

While specific Natural Bond Orbital (NBO) analyses for tetramethoxyethene are not extensively detailed in the available literature, the principles of this method would allow for a quantitative description of the donor-acceptor interactions between the oxygen lone pairs and the π* antibonding orbital of the C=C bond. Such an analysis would provide a more detailed picture of the electronic delocalization that governs the molecule's reactivity. smolecule.com Aromaticity indices are not applicable to tetramethoxyethene as it is an acyclic, non-aromatic compound.

Topological Analysis of Electron Density (AIM Theory)

A topological analysis of the electron density, as described by the Quantum Theory of Atoms in Molecules (QTAIM), can provide profound insights into the nature of chemical bonds and intermolecular interactions. While specific AIM studies focused solely on tetramethoxyethene are not readily found in the literature, the application of this theory would allow for a rigorous characterization of the bond critical points within the molecule. ugr.es This would include quantifying the electron density at the critical points of the C=C, C-O, and C-H bonds, as well as the Laplacian of the electron density, to classify the nature of these chemical bonds (e.g., shared-shell vs. closed-shell interactions).

Spectroscopic Parameter Prediction and Validation for Structural Confirmation

Computational chemistry plays a vital role in predicting spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. For tetramethoxyethene, theoretical calculations of its vibrational frequencies and Nuclear Magnetic Resonance (NMR) chemical shifts can be performed using methods like Density Functional Theory (DFT). youtube.comnih.govresearchgate.netmdpi.comspectroscopyonline.com

The calculation of the vibrational spectrum can predict the positions and intensities of infrared (IR) and Raman bands. These theoretical spectra, when compared with experimental measurements, can confirm the D2 symmetry and the specific conformational arrangement of the methoxy groups. youtube.comspectroscopyonline.com Similarly, the prediction of 1H and 13C NMR chemical shifts provides a powerful tool for structural elucidation. By calculating the magnetic shielding tensors for each nucleus in the computationally optimized geometry, a theoretical NMR spectrum can be generated. The agreement between the predicted and experimentally obtained chemical shifts serves as a stringent test of the accuracy of the computed molecular structure. nih.govvscht.czresearchgate.net

Computational Mechanistic Elucidation of Ethene, tetramethoxy- Reactions

Computational methods are invaluable for mapping the potential energy surfaces of chemical reactions, identifying transition states, and elucidating reaction mechanisms at a molecular level.

Transition State Analysis and Reaction Pathway Mapping

For reactions involving tetramethoxyethene, such as its hydrolysis or cycloaddition reactions, computational studies can identify the transition state structures and calculate the associated activation energies. acs.orgunibe.ch This information is crucial for understanding the kinetics and regioselectivity of these reactions.

One of the well-studied reactions of tetramethoxyethene is its ozonolysis. Computational investigations of this reaction would involve mapping the pathway from the initial interaction of ozone with the double bond to form a primary ozonide, its subsequent cleavage, and the formation of final products like dimethyl carbonate and methyl trimethoxyacetate. cdnsciencepub.com Transition state calculations for each step of this process would reveal the energy barriers and the geometry of the fleeting intermediate species. cdnsciencepub.com

In the context of cycloaddition reactions, computational analysis can be used to explore the potential energy surfaces of both concerted and stepwise mechanisms. For example, in a [2+2] cycloaddition with a carbonyl compound, calculations can determine whether the reaction proceeds through a synchronous transition state or via a diradical or zwitterionic intermediate. researchgate.net By comparing the activation energies of different possible pathways, the favored reaction mechanism can be predicted. unibe.ch

Solvent Effects on Reaction Energetics and Kinetics

The influence of the solvent environment on the reaction energetics and kinetics of tetramethoxyethene is a critical aspect of its chemistry, particularly in reactions such as hydrolysis and cycloadditions. Computational studies, often in tandem with experimental kinetic data, help to elucidate the role of the solvent in stabilizing transition states and influencing reaction rates.

One of the most well-studied reactions of tetramethoxyethene is its acid-catalyzed hydrolysis. Experimental studies in aqueous solutions have provided detailed kinetic data, which can be rationalized through computational modeling of the reaction mechanism. The hydrolysis proceeds via a rate-determining proton transfer from the acid catalyst to one of the olefinic carbon atoms.

The solvent isotope effect is another important kinetic parameter that has been investigated. For the acid-catalyzed hydrolysis of tetramethoxyethene in aqueous solution, a significant solvent isotope effect (kH+/kD+) is observed, which is consistent with a rate-determining proton transfer mechanism. Computational models can be used to calculate vibrational frequencies of the reactant and transition state in different isotopic solvents (e.g., H2O and D2O), allowing for the theoretical prediction of the kinetic isotope effect and providing further support for the proposed mechanism.

The following table summarizes key experimental kinetic data for the acid-catalyzed hydrolysis of tetramethoxyethene in aqueous solution at 25°C, which are often used as benchmarks for computational studies.

| Parameter | Value |

| Hydronium-ion catalytic coefficient (kH+) | 0.454 M⁻¹ s⁻¹ |

| Solvent isotope effect (kH+/kD+) | 3.15 |

| Brønsted α | 0.42 |

Advanced Computational Models and Machine Learning Applications in Ethene, tetramethoxy- Studies

While traditional quantum chemical methods have provided a solid foundation for understanding the chemistry of tetramethoxyethene, the application of advanced computational models and machine learning techniques holds the potential to further enhance our predictive capabilities and deepen our mechanistic insights. To date, specific applications of these advanced methods to "Ethene, tetramethoxy-" are not extensively documented in the scientific literature. However, the general advancements in these fields offer a clear roadmap for future research directions.

Advanced computational models, such as hybrid quantum mechanics/molecular mechanics (QM/MM) and ab initio molecular dynamics (AIMD), are powerful tools for studying chemical reactions in complex environments. For instance, a QM/MM approach could be used to model the hydrolysis of tetramethoxyethene in explicit solvent. In such a simulation, the reacting species (tetramethoxyethene and the hydronium ion) would be treated with a high level of quantum mechanics, while the surrounding water molecules would be described by a more computationally efficient molecular mechanics force field. This would allow for a more realistic representation of the solvent environment and could provide a more accurate description of the reaction energetics and dynamics. AIMD simulations could be employed to study the short-time dynamics of the reaction, providing insights into the molecular motions that lead to the transition state.

Machine learning (ML) is rapidly emerging as a transformative tool in chemistry. ML models can be trained on large datasets of chemical information to predict a wide range of properties and behaviors, from molecular energies and reaction barriers to reaction outcomes and spectroscopic signatures. For a molecule like tetramethoxyethene, ML could be applied in several ways. For example, an ML model could be trained to predict the reaction rates of hydrolysis or cycloaddition reactions under different solvent conditions and with different catalysts. This would require a dataset of experimental or computationally generated reaction data. Once trained, such a model could be used to rapidly screen for optimal reaction conditions.

Another potential application of ML is in the development of more accurate and efficient force fields for molecular dynamics simulations. By training a neural network potential on high-level quantum mechanical data, it is possible to create a force field that can describe chemical reactions with the accuracy of quantum mechanics but at a fraction of the computational cost. Such a force field could be used to perform long-time simulations of the dynamics of tetramethoxyethene in solution, providing insights into its conformational dynamics and its interactions with the solvent.

While the direct application of these advanced computational models and machine learning techniques to "Ethene, tetramethoxy-" is still a developing area, their potential to provide new and valuable insights into the chemistry of this and other electron-rich olefins is undeniable. As these methods continue to mature and become more accessible, it is expected that they will play an increasingly important role in the study of complex chemical systems.

Reactivity Profiles and Reaction Mechanisms of Ethene, Tetramethoxy

Cycloaddition Reactions of Ethene, tetramethoxy-

Cycloaddition reactions are a cornerstone of organic synthesis, enabling the construction of cyclic molecules in a single, often stereospecific, step. Ethene, tetramethoxy-, with its electron-rich double bond, is a versatile substrate for various cycloaddition reactions.

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for forming six-membered rings. youtube.comkhanacademy.org In these reactions, a conjugated diene reacts with a dienophile (an alkene or alkyne). The reactivity of the Diels-Alder reaction is significantly influenced by the electronic nature of the substituents on both the diene and the dienophile. masterorganicchemistry.comyoutube.com Generally, the reaction is favored when the diene is electron-rich and the dienophile is electron-poor, a "normal electron demand" Diels-Alder reaction. masterorganicchemistry.com Conversely, an "inverse electron demand" Diels-Alder reaction occurs when an electron-poor diene reacts with an electron-rich dienophile.

Given its four electron-donating methoxy (B1213986) groups, Ethene, tetramethoxy- is an exceptionally electron-rich dienophile. This characteristic makes it an ideal candidate for inverse electron demand Diels-Alder reactions. While specific examples involving Ethene, tetramethoxy- are not extensively detailed in the provided search results, the principles of cycloaddition reactions suggest its high reactivity with electron-deficient dienes. These reactions can proceed through either a concerted, one-step mechanism or a stepwise mechanism involving zwitterionic or diradical intermediates, depending on the polarity of the reactants. mdpi.comresearchgate.net Lewis acid catalysis can also be employed to activate the reaction partners. nih.gov

[2+2] cycloaddition reactions involve the combination of two alkene components to form a cyclobutane (B1203170) ring. nih.govslideshare.net These reactions can be initiated thermally, photochemically, or through transition metal catalysis. nih.govrsc.org Thermally, [2+2] cycloadditions are generally considered forbidden by the Woodward-Hoffmann rules for concerted processes, but they can occur through a stepwise mechanism involving diradical intermediates. csic.esyoutube.com Photochemical [2+2] cycloadditions, on the other hand, are allowed and often proceed in a stereospecific manner. slideshare.net

The high electron density of Ethene, tetramethoxy- makes it a suitable partner for [2+2] cycloadditions, particularly with electron-deficient alkenes. The mechanism of these reactions can vary, with possibilities including the formation of a diradical intermediate or a concerted pathway under specific conditions. csic.es The formation of cyclobutane derivatives through this method is a significant route in the synthesis of various natural products and other complex molecules. nih.gov

The hetero-Diels-Alder reaction is a variation of the Diels-Alder reaction where one or more carbon atoms in the diene or dienophile are replaced by a heteroatom, such as oxygen or nitrogen. illinois.eduyoutube.com This reaction is a powerful method for synthesizing heterocyclic compounds. illinois.edu Similar to the conventional Diels-Alder reaction, the hetero-Diels-Alder reaction can be categorized as either normal or inverse electron demand.

Ethene, tetramethoxy-, being an electron-rich alkene, is well-suited to participate as the dienophile in inverse electron demand hetero-Diels-Alder reactions. nih.gov In such reactions, it would react with an electron-deficient heterodiene (e.g., an α,β-unsaturated carbonyl compound or imine). These reactions can be catalyzed by Lewis acids and often exhibit high regio- and stereoselectivity. illinois.edunih.gov The resulting dihydropyran and related heterocyclic structures are valuable intermediates in organic synthesis. nih.gov

Electrophilic and Nucleophilic Additions to Ethene, tetramethoxy-

The electron-rich nature of the double bond in Ethene, tetramethoxy- makes it highly susceptible to attack by electrophiles. wikipedia.orgsavemyexams.com This reactivity drives a variety of addition reactions.

The acid-catalyzed hydrolysis of Ethene, tetramethoxy- in an aqueous solution leads to the formation of methyl dimethoxyacetate. cdnsciencepub.comcdnsciencepub.com This reaction proceeds through a rate-determining proton transfer from the catalyzing acid to one of the olefinic carbon atoms of the substrate. cdnsciencepub.comcdnsciencepub.com The hydronium-ion catalytic coefficient for this reaction at 25°C has been determined to be kH+ = 0.454 M⁻¹ s⁻¹. cdnsciencepub.com A Brønsted relation, based on catalysis by six different carboxylic acids, yielded an exponent α of 0.42. cdnsciencepub.comcdnsciencepub.com

| Catalyst | Catalytic Coefficient (k_cat) / M⁻¹ s⁻¹ |

| Hydronium ion (H₃O⁺) | 0.454 |

| D₃O⁺ | 0.144 |

This table presents the catalytic coefficients for the hydrolysis of Ethene, tetramethoxy- in the presence of different acid catalysts.

The solvent isotope effect, kH+/kD+, was found to be 3.15. cdnsciencepub.com These kinetic data are consistent with a mechanism involving protonation of the double bond as the slow step. cdnsciencepub.comcdnsciencepub.com Interestingly, Ethene, tetramethoxy- is found to be 1.0 x 10⁶ times less reactive than 1,1-dimethoxyethene, a retardation that is significantly greater than what would be expected based solely on initial state stabilization from the two additional methoxy groups. cdnsciencepub.com

Halogenation is a classic electrophilic addition reaction for alkenes. wikipedia.orglasalle.edu The reaction of an alkene with a halogen, such as bromine (Br₂) or chlorine (Cl₂), typically proceeds through a cyclic halonium ion intermediate, resulting in anti-addition of the two halogen atoms across the double bond. libretexts.orgyoutube.com The double bond in an alkene acts as a nucleophile, attacking the halogen molecule which becomes polarized as it approaches. savemyexams.comlibretexts.org

Due to its high electron density, Ethene, tetramethoxy- is expected to react readily with halogens. The reaction would involve the electrophilic attack of the halogen on the double bond to form a halonium ion, followed by the attack of the halide ion. libretexts.org The reaction is stereospecific, leading to the formation of a vicinal dihalide with an anti-configuration. libretexts.orgyoutube.com While specific experimental details for the halogenation of Ethene, tetramethoxy- are not provided in the search results, the general mechanism of alkene halogenation provides a clear framework for its expected reactivity. mt.comyoutube.comyoutube.comyoutube.com

Oxidative Chemistry of Ethene, tetramethoxy-

The oxidative chemistry of tetramethoxyethene is characterized by its high reactivity towards oxidizing agents, a consequence of its electron-rich carbon-carbon double bond. The four methoxy groups donate electron density to the double bond, making it highly susceptible to electrophilic attack and oxidation.

The oxidation of tetramethoxyethene can be initiated by an electron transfer process. In the context of its reaction with ozone, the initial step is proposed to be an electron transfer from the electron-rich alkene to ozone. This process is calculated to be significantly exothermic, by more than 35 kcal/mol. uoc.gr This single electron transfer (SET) results in the formation of a tetramethoxyethene radical cation and an ozone radical anion. These radical ions are highly reactive intermediates that proceed to initiate subsequent reaction pathways, including radical chain reactions and the formation of various oxygenated products. uoc.gr

Ozonolysis represents a significant cleavage reaction for tetramethoxyethene, leading to the scission of the carbon-carbon double bond. uoc.gr Unlike the classical Criegee mechanism for ozonolysis, the reaction of tetramethoxyethene with ozone is more complex and does not appear to proceed via a molozonide intermediate. uoc.gr The reaction consumes up to 2.5 moles of the alkene per mole of ozone, indicating the presence of competing reaction pathways. uoc.gr

The ozonolysis of tetramethoxyethene yields a mixture of products, with proportions that vary depending on reaction conditions such as initial concentration, temperature, and solvent. The primary products identified are dimethyl carbonate, methyl trimethoxyacetate, and the dioxetane of tetramethoxyethene. uoc.gr The reaction also produces singlet oxygen, which can react with another molecule of tetramethoxyethene to form the dioxetane. uoc.gr

| Product | Yield Range (%) |

|---|---|

| Dimethyl carbonate | 20-40 |

| Methyl trimethoxyacetate | 35-60 |

| 3,3,4,4-Tetramethoxy-1,2-dioxetane | 20-35 |

Radical Reactions Involving Ethene, tetramethoxy-

Radical reactions are a key feature of the oxidative chemistry of tetramethoxyethene. The radical cation formed during the initial electron transfer to ozone can initiate a radical chain oxidation reaction. uoc.gr This competing pathway helps to account for the observed stoichiometry of the ozonolysis, where more than one mole of alkene is consumed per mole of ozone. uoc.gr

Evidence for this radical mechanism comes from co-ozonolysis experiments. When tetramethoxyethene is ozonized in the presence of 2,3-dimethyl-2-butene (B165504), products characteristic of radical chain oxidation are formed, such as the epoxide and an unexpectedly high amount of the allylic hydroperoxide of 2,3-dimethyl-2-butene. uoc.gr These products are not formed when 2,3-dimethyl-2-butene is ozonized alone, indicating that the presence of tetramethoxyethene is required to initiate the radical process. uoc.gr

Coordination Chemistry and Metal Complexes of Ethene, tetramethoxy-

A review of scientific literature indicates a notable lack of specific research on the coordination chemistry and metal complexes of ethene, tetramethoxy-. While the coordination of simple alkenes to transition metals is a fundamental concept in organometallic chemistry, detailed studies involving tetramethoxyethene as a ligand appear to be undocumented. The following sections describe the theoretical possibilities for its coordination based on general principles of alkene-metal bonding.

In theory, an alkene such as tetramethoxyethene could coordinate to a transition metal center through a combination of sigma (σ) and pi (π) interactions, as described by the Dewar-Chatt-Duncanson model. This model involves two components:

Sigma (σ) Donation: The filled π-orbital of the alkene's carbon-carbon double bond overlaps with a vacant d-orbital on the metal center, donating electron density from the ligand to the metal (L→M).

Pi (π) Back-donation: A filled d-orbital on the metal center overlaps with the vacant π* (antibonding) orbital of the alkene's double bond. This results in a back-donation of electron density from the metal to the ligand (M→L).

The electron-donating methoxy groups on tetramethoxyethene would increase the energy of the C=C π-orbital, potentially making it a stronger σ-donor compared to less substituted alkenes. Conversely, these groups would also raise the energy of the π* orbital, which could influence the extent of π-back-donation from the metal. However, without experimental data, the specific nature and strength of these potential bonding modes remain speculative.

The function of a ligand in organometallic catalysis is critically dependent on its electronic and steric properties and its ability to bond with a metal center to form a stable yet reactive complex. Given the absence of published research on the synthesis and characterization of tetramethoxyethene-metal complexes, there is no documented role for this compound as a ligand in any form of organometallic catalysis. Its high reactivity towards oxidation might also limit its stability and utility as a spectator ligand in catalytic cycles.

Rearrangement Reactions and Isomerization Pathways

Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer. For an electron-rich alkene like tetramethoxyethene, several potential rearrangement and isomerization pathways can be considered, primarily driven by the electronic nature of the methoxy substituents.

One potential isomerization pathway for tetramethoxyethene, although less common for simple alkenes, is cis-trans isomerization. However, given the symmetrical nature of the methoxy groups on each carbon of the double bond in the most common isomer, this type of isomerism would only be relevant for isotopically labeled or asymmetrically substituted derivatives. The high electron density of the double bond, conferred by the four methoxy groups, significantly lowers the rotational barrier compared to simple alkenes, potentially allowing for isomerization under specific thermal or catalytic conditions.

More complex skeletal rearrangements are also conceivable, particularly in the presence of acid catalysts. Protonation of a methoxy group could initiate a cascade of electronic shifts, potentially leading to the formation of carbocationic intermediates. These intermediates could then undergo 1,2-hydride or 1,2-methoxide shifts to form more stable cationic species, ultimately resulting in a rearranged product upon deprotonation or nucleophilic attack. However, the stability of the initial electron-rich double bond makes such rearrangements less favorable compared to reactions that preserve the core ethene structure.

The following table summarizes hypothetical rearrangement and isomerization pathways for tetramethoxyethene, along with the likely conditions required.

| Pathway | Description | Probable Conditions | Potential Products |

| Cis-Trans Isomerization | Interconversion between geometric isomers (relevant for substituted derivatives). | Thermal or photochemical | Geometric Isomer |

| Acid-Catalyzed Rearrangement | Skeletal rearrangement initiated by protonation. | Strong acid | Rearranged carbocation-derived products |

Photochemical Reactivity of Ethene, tetramethoxy-

The photochemical reactivity of a molecule is dictated by its ability to absorb light and the subsequent chemical transformations of the resulting excited state. As an electron-rich alkene, tetramethoxyethene is expected to exhibit interesting photochemical behavior due to the presence of π electrons and non-bonding electrons on the oxygen atoms of the methoxy groups.

The primary photochemical process for tetramethoxyethene would likely involve excitation of a π electron to an antibonding π* orbital (a π → π* transition). This excited state can have significantly different reactivity compared to the ground state molecule. One of the most common photochemical reactions for alkenes is [2+2] cycloaddition, where two alkene molecules react to form a cyclobutane ring. Given the high electron density of the double bond in tetramethoxyethene, it is a prime candidate for such reactions, either with itself (dimerization) or with other alkenes or alkynes.

Another potential photochemical pathway is photoisomerization, as mentioned in the previous section. The absorption of light can provide the energy necessary to overcome the rotational barrier of the double bond, leading to geometric isomerization in appropriately substituted derivatives.

Furthermore, the presence of methoxy groups could lead to other photochemical processes. For instance, photoinduced electron transfer (PET) reactions are possible, where the excited tetramethoxyethene acts as an electron donor to a suitable acceptor. Additionally, homolytic cleavage of a C-O bond in one of the methoxy groups upon UV irradiation, while less likely than reactions involving the double bond, cannot be entirely ruled out and could lead to radical-mediated reactions.

The table below outlines the plausible photochemical reactions of tetramethoxyethene.

| Reaction | Description | Wavelength | Expected Products |

| [2+2] Cycloaddition | Dimerization or reaction with other unsaturated compounds. | UV | Cyclobutane derivatives |

| Photoisomerization | Cis-trans isomerization of substituted derivatives. | UV | Geometric Isomer |

| Photoinduced Electron Transfer | Electron donation from the excited state to an acceptor. | UV/Visible | Radical ions |

Advanced Applications of Ethene, Tetramethoxy in Organic Synthesis

Ethene, tetramethoxy- as a Versatile Building Block in Complex Molecule Synthesis

The inherent reactivity of ethene, tetramethoxy- makes it an invaluable tool for the synthesis of a diverse array of complex organic molecules. Its electron-rich double bond readily participates in various cycloaddition and annulation reactions, providing access to a range of carbocyclic and heterocyclic frameworks.

Synthesis of Substituted Furans and Pyrroles

Similarly, the synthesis of pyrroles could be envisioned through a multicomponent reaction involving ethene, tetramethoxy-, a 1,4-dicarbonyl compound, and a primary amine or ammonia, in a variation of the Paal-Knorr pyrrole (B145914) synthesis. csic.esorientjchem.orgmdpi.com In this hypothetical scenario, the ethene, tetramethoxy- could act as a surrogate for a carbonyl-containing component or facilitate the cyclization process. The Paal-Knorr synthesis is a robust method for pyrrole formation, typically proceeding through the condensation of a 1,4-dicarbonyl compound with an amine. csic.esorientjchem.orgmdpi.com While numerous modifications and catalysts have been developed for this reaction, the specific use of ethene, tetramethoxy- as a key reagent is not a standard approach. nih.govorganic-chemistry.org

Construction of Squaric Acid Derivatives and Related Cyclobutanes

A significant application of ethene, tetramethoxy- lies in the construction of four-membered rings, particularly cyclobutanes, which are precursors to valuable compounds like squaric acid and its derivatives. The [2+2] cycloaddition reaction between ethene, tetramethoxy- and ketenes, especially halogenated ketenes, provides a direct route to highly functionalized cyclobutanones.

For instance, the reaction of ethene, tetramethoxy- with dichloroketene, generated in situ, yields a dichlorinated cyclobutanone (B123998) derivative. This cycloadduct can then be hydrolyzed to afford semisquaric acid derivatives. researchgate.net This strategy highlights the utility of ethene, tetramethoxy- in accessing strained ring systems that are otherwise challenging to synthesize.

Table 1: Synthesis of Squaric Acid Precursors via [2+2] Cycloaddition

| Reactant 1 | Reactant 2 | Product | Application |

| Ethene, tetramethoxy- | Dichloroketene | 2,2-Dichloro-3,3,4,4-tetramethoxycyclobutanone | Precursor to semisquaric acid |

This table illustrates a key synthetic application of ethene, tetramethoxy- in the construction of cyclobutane (B1203170) rings as precursors to squaric acid derivatives.

Precursor for Other Electron-Rich Systems and Heterocycles

Ethene, tetramethoxy- can be considered a synthetic equivalent of dimethoxycarbene, a highly reactive intermediate. This analogy allows for its use in reactions that formally involve the transfer of a C(OMe)2 unit. This reactivity can be harnessed to synthesize other electron-rich systems and various heterocycles. For example, its reaction with electrophilic species can lead to the formation of ketene (B1206846) acetals or orthoesters, which are themselves valuable synthetic intermediates. The high electron density of the double bond facilitates reactions with a wide range of electrophiles, expanding its utility as a precursor for more complex molecular structures.

Role in the Synthesis of Electron-Rich Olefin Derivatives and Analogs

The core structure of ethene, tetramethoxy- serves as a scaffold for the synthesis of a broader class of electron-rich olefin derivatives. The methoxy (B1213986) groups can be substituted with other electron-donating groups to fine-tune the electronic properties and reactivity of the resulting olefin. These tailored electron-rich alkenes are of significant interest in materials science and as ligands in organometallic chemistry. The synthesis of these analogs often involves the modification of precursors to ethene, tetramethoxy- or post-synthesis functionalization, although the latter can be challenging due to the molecule's high reactivity.

Enabling Reagent in Cascade Reactions and Multicomponent Transformations

Cascade reactions, also known as domino or tandem reactions, are powerful synthetic strategies that allow for the formation of multiple chemical bonds in a single synthetic operation. Ethene, tetramethoxy-, with its high reactivity, is an excellent candidate for initiating such cascades. A reaction initiated by the interaction of ethene, tetramethoxy- with a suitable substrate can generate a reactive intermediate that subsequently undergoes a series of intramolecular transformations to build complex polycyclic structures.

While specific, well-documented examples of ethene, tetramethoxy- as the key enabling reagent in complex cascade reactions leading to diverse heterocyclic systems are still emerging, its potential is significant. Its ability to undergo cycloadditions and form reactive intermediates makes it a promising tool for the development of novel and efficient cascade processes. Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that incorporates portions of all the starting materials, represent another area where ethene, tetramethoxy- could be a valuable participant. researchgate.net Its high nucleophilicity could allow it to act as the initial nucleophile in an MCR sequence, leading to the rapid assembly of complex molecules.

Stereochemical Control and Regioselectivity in Ethene, tetramethoxy- Mediated Reactions

The outcomes of chemical reactions, particularly in terms of the spatial arrangement of atoms (stereochemistry) and the orientation of bond formation (regioselectivity), are of paramount importance in organic synthesis. In reactions involving ethene, tetramethoxy-, these aspects are governed by the specific mechanism of the transformation.

In the context of [2+2] cycloaddition reactions, the stereochemistry of the product is often dictated by the concerted or stepwise nature of the reaction mechanism. For concerted thermal [2+2] cycloadditions, the Woodward-Hoffmann rules predict a specific stereochemical outcome. However, many cycloadditions involving electron-rich olefins like ethene, tetramethoxy- proceed through a stepwise mechanism involving a zwitterionic or diradical intermediate. This stepwise nature can allow for the formation of multiple stereoisomers, and the final product distribution will depend on the relative energies of the different transition states and intermediates.

Regioselectivity becomes a key consideration when ethene, tetramethoxy- reacts with an unsymmetrical partner. The high electron density of the double bond in ethene, tetramethoxy- makes it a strong nucleophile. Therefore, in reactions with unsymmetrical electrophilic alkenes, the initial bond formation will typically occur at the more electrophilic carbon atom of the reaction partner. This preference is governed by the electronic properties of the interacting molecules and leads to the formation of one constitutional isomer over another. The predictability of this regioselectivity is a valuable feature in synthetic planning.

Materials Science and Supramolecular Applications of Ethene, Tetramethoxy

Charge-Transfer Complexes and Organic Conductors Utilizing Ethene, tetramethoxy-

The formation of charge-transfer (CT) complexes is a hallmark of electron-rich molecules like ethene, tetramethoxy-. A CT complex is a supramolecular assembly where a partial transfer of electronic charge occurs between an electron donor and an electron acceptor molecule. wikipedia.orgmdpi.com This interaction creates an electrostatic attraction that holds the components together. mdpi.com Ethene, tetramethoxy-, with its low ionization potential, is an excellent candidate to act as an electron donor in such complexes.

Organic conductors are materials based on organic molecules that exhibit high electrical conductivity. semanticscholar.org A common strategy to create such materials is through the formation of charge-transfer salts, where an electron donor, such as ethene, tetramethoxy-, is combined with an electron acceptor. The conductivity of these materials is highly dependent on their solid-state structure.

Key design principles for achieving high conductivity include:

Segregated Stacking: For efficient charge transport, the donor and acceptor molecules must crystallize in separate, parallel stacks. This arrangement allows charge carriers (electrons and holes) to move along the stacks when an electric potential is applied. The classic example of this is the TTF-TCNQ complex. wikipedia.org

Partial Charge Transfer: Maximum conductivity is typically achieved not with full integer charge transfer (e.g., D⁺A⁻), but with partial charge transfer (Dᵟ⁺Aᵟ⁻) in the ground state. This partial charge allows for greater mobility of charge carriers along the molecular stacks.

Uniform Intermolecular Spacing: A uniform distance between the molecules within a stack is crucial for good orbital overlap, which facilitates the movement of electrons. Non-uniform spacing can lead to localization of charge, resulting in semiconducting or insulating behavior. rsc.org

Strong Intermolecular Electronic Coupling: The extent of π-orbital overlap between adjacent molecules in a stack dictates the electronic bandwidth and, consequently, the charge carrier mobility. Molecular planarity and stacking arrangement are critical factors. researchgate.net

Based on these principles, ethene, tetramethoxy- could be paired with strong planar acceptors like derivatives of tetracyanoquinodimethane (TCNQ) or tetracyanoethylene (B109619) (TCNE) to potentially form highly conductive organic materials.

| Principle | Description | Relevance to Ethene, tetramethoxy- |

|---|---|---|

| Donor/Acceptor Pairing | Pairing a strong electron donor with a strong electron acceptor. | Ethene, tetramethoxy- acts as a strong electron donor. |

| Segregated Stacking | Donor and acceptor molecules form separate columns in the crystal lattice. | Essential for creating conductive pathways for electrons and holes. |

| Partial Charge Transfer | Incomplete transfer of an electron from donor to acceptor in the ground state. | Facilitates charge carrier mobility. |

| Molecular Packing | Uniform stacking and strong π-orbital overlap between adjacent molecules. | Maximizes electronic coupling and conductivity. |

The formation of a charge-transfer complex between a donor like ethene, tetramethoxy- and an acceptor is typically accompanied by distinct spectroscopic changes. The most prominent feature is the appearance of a new, often broad, absorption band in the UV-visible or near-infrared spectrum. mdpi.com This band, known as the charge-transfer band, is not present in the spectra of the individual donor or acceptor molecules. researchgate.netmdpi.com

This CT band arises from the excitation of an electron from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor. nih.gov The energy (and thus the color) of the CT band is directly related to the difference between the ionization potential of the donor and the electron affinity of the acceptor. For a given acceptor, stronger donors (with lower ionization potentials) will result in lower-energy (red-shifted) CT absorption bands.

Vibrational spectroscopy, such as Raman and Infrared (IR) spectroscopy, can also provide evidence of charge transfer. Upon complex formation, the vibrational frequencies of bonds within the donor and acceptor molecules can shift. For example, in complexes with TCNE, the frequency of the C≡N stretching mode is known to decrease upon accepting partial negative charge, providing a quantitative measure of the degree of charge transfer in the ground state. researchgate.netnih.gov

| Spectroscopic Technique | Signature | Information Provided |

|---|---|---|

| UV-Vis-NIR Spectroscopy | Appearance of a new, broad absorption band (CT band). | Confirms CT complex formation; energy of the band relates to donor/acceptor strength. nih.gov |

| Raman Spectroscopy | Shift in vibrational frequencies of acceptor modes (e.g., C=C or C≡N stretches). nih.gov | Quantifies the degree of ground-state charge transfer. |

| Infrared (IR) Spectroscopy | Changes in vibrational modes, particularly those sensitive to electron density. | Provides complementary information on changes in molecular structure upon complexation. |

| Fluorescence Spectroscopy | Often, quenching of donor/acceptor fluorescence and appearance of a new, red-shifted emission from the CT excited state. | Characterizes the properties of the excited state of the CT complex. |

Integration into Organic Electronic Devices

The electronic properties of ethene, tetramethoxy- suggest its potential utility as a component in various organic electronic devices. As an electron-rich molecule, it is expected to function as a p-type (hole-transporting) material or an electron donor.

An organic field-effect transistor (OFET) is a type of transistor that uses an organic semiconductor as the active channel material to control the flow of electrical current. youtube.com A typical OFET consists of source, drain, and gate electrodes, an insulating layer, and an organic semiconductor layer. wikipedia.orgnih.gov

In a p-type OFET, an applied negative gate voltage attracts positive charge carriers (holes) to the semiconductor-insulator interface, forming a conductive channel between the source and drain. A material's performance in an OFET is primarily evaluated by its charge carrier mobility (μ). tcichemicals.com For a molecule like ethene, tetramethoxy- to be effective in an OFET, it would need to:

Function as a p-type semiconductor: Its high HOMO level facilitates the injection and transport of holes.

Form highly ordered thin films: High crystallinity and strong intermolecular π-π interactions are essential for efficient charge transport between molecules and thus for achieving high mobility. nih.gov

Exhibit Environmental Stability: One challenge for very electron-rich materials is their potential susceptibility to oxidation in air, which can degrade device performance. nih.gov Encapsulation or chemical modification can mitigate this issue.

While specific OFETs based on ethene, tetramethoxy- have not been widely reported, its properties are analogous to other electron-rich molecules used as p-type semiconductors.

Organic Photovoltaics (OPVs): OPV cells typically rely on a bulk heterojunction (BHJ) architecture, which is an intimate mixture of an electron donor and an electron acceptor material. In such a device, light absorption creates an exciton (B1674681) (a bound electron-hole pair). For a photocurrent to be generated, this exciton must diffuse to the donor-acceptor interface where it can dissociate into a free electron and a free hole. The electron is then transported through the acceptor material and the hole through the donor material to their respective electrodes. Given its strong electron-donating character, ethene, tetramethoxy- could potentially serve as the donor component in a BHJ, paired with a suitable fullerene or non-fullerene acceptor.

Organic Light-Emitting Diodes (OLEDs): An OLED is a device that emits light in response to an electric current. rsc.org It is composed of several layers of organic materials sandwiched between two electrodes. When a voltage is applied, electrons and holes are injected from the cathode and anode, respectively. These charge carriers migrate through the electron-transporting and hole-transporting layers to recombine in an emissive layer, forming excitons that release their energy as light. Due to its expected hole-transporting capabilities, ethene, tetramethoxy- could be investigated for use in the hole-transporting layer (HTL) of an OLED, facilitating the efficient injection and movement of holes from the anode to the emissive layer.

Supramolecular Assembly and Self-Organization Based on Ethene, tetramethoxy-

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and electrostatic forces. frontiersin.org The self-assembly of molecules into well-defined, ordered nanostructures is a powerful bottom-up approach to creating functional materials. nih.govnih.gov

The molecular structure of ethene, tetramethoxy- offers several features that could be exploited for supramolecular assembly:

π-π Stacking: The electron-rich carbon-carbon double bond can participate in π-π stacking interactions, particularly with electron-poor aromatic systems. This donor-acceptor stacking can be a strong directional force for organizing molecules into one-dimensional columns or other ordered arrays.

Weak Hydrogen Bonding: The oxygen atoms of the four methoxy (B1213986) groups can act as hydrogen bond acceptors, allowing for interactions with suitable hydrogen bond donors to guide the assembly process.

Dipolar Interactions: The methoxy groups impart a specific charge distribution and dipole moment to the molecule, which can influence its long-range ordering in the solid state.

By combining ethene, tetramethoxy- with complementary molecules designed to form specific non-covalent interactions, it is possible to construct complex supramolecular architectures. For instance, co-crystallization with electron-accepting molecules could lead to the formation of self-assembled nanostructures with tailored optoelectronic properties, driven by the charge-transfer interactions between the components. mdpi.comresearchgate.net

Extensive database queries for "Ethene, tetramethoxy-" in conjunction with keywords such as "non-covalent interactions," "host-guest chemistry," "molecular recognition," "living polymerization," "controlled radical polymerization," and "functional polymer design" did not yield any relevant research detailing its use or properties in these areas.

Therefore, this article cannot be generated as the foundational scientific data and research findings specifically concerning "Ethene, tetramethoxy-" in the contexts of:

Polymer Chemistry and Macromolecular Architectures Employing Ethene, tetramethoxy-

Functional Polymer Design via Ethene, tetramethoxy- Monomers

are not available in the public scientific literature accessible through the search methodologies employed.

Advanced Analytical Techniques for Ethene, Tetramethoxy Research

Spectroscopic Characterization for Structural Elucidation and Purity Assessment

Spectroscopic methods are fundamental in the study of "Ethene, tetramethoxy-," offering non-destructive analysis to confirm its identity and structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of "Ethene, tetramethoxy-." Due to the symmetry of the molecule, with four equivalent methoxy (B1213986) groups attached to a central carbon-carbon double bond, the ¹H NMR and ¹³C NMR spectra are expected to be relatively simple.

In mechanistic studies, such as the acid-catalyzed hydrolysis of "Ethene, tetramethoxy-," ¹H NMR spectroscopy has been used to follow the reaction progress. For instance, in a reacting solution in D₂O containing DCl, the signal for "Ethene, tetramethoxy-" was observed at δ = 3.42 ppm, which diminished as the reaction proceeded. cdnsciencepub.com

Interactive Table: Proton (¹H) NMR Data for Ethene, tetramethoxy-

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 3.42 | Singlet | OCH₃ |

Note: The chemical shift can vary slightly depending on the solvent and other experimental conditions.

The ¹³C NMR spectrum is also a key tool for structural confirmation. It is expected to show two distinct signals: one for the carbon atoms of the four equivalent methoxy groups and another for the two equivalent sp²-hybridized carbon atoms of the double bond. While specific spectral data from publicly available sources is limited, the PubChem database indicates the availability of a ¹³C NMR spectrum for this compound. nih.gov

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. For "Ethene, tetramethoxy-," these methods are instrumental in identifying its characteristic functional groups.

Infrared (IR) Spectroscopy is particularly sensitive to polar bonds and is expected to show strong absorptions corresponding to the C-O and C=C stretching vibrations. The C-O single bond stretches typically appear in the region of 1000-1300 cm⁻¹. The C=C double bond stretch for a tetrasubstituted alkene like "Ethene, tetramethoxy-" is expected to be in the range of 1640-1680 cm⁻¹, although its intensity might be weak due to the symmetry of the molecule. The PubChem database indicates the availability of vapor phase IR spectra for "Ethene, tetramethoxy-". nih.gov

Raman Spectroscopy , on the other hand, is more sensitive to non-polar, symmetric bonds. Therefore, the C=C stretching vibration in the highly symmetric "Ethene, tetramethoxy-" molecule is expected to give a strong signal in the Raman spectrum. This makes Raman spectroscopy a particularly valuable tool for confirming the presence of the carbon-carbon double bond. Studies on the conformational properties of "Ethene, tetramethoxy-" have utilized vibrational spectroscopy in conjunction with quantum chemical calculations. researchgate.net

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for its identification. In the analysis of volatile compounds from various sources, "Ethene, tetramethoxy-" has been identified using Gas Chromatography-Mass Spectrometry (GC-MS). nih.gov

The mass spectrum of "Ethene, tetramethoxy-" would show a molecular ion peak (M⁺) corresponding to its molecular weight (148.16 g/mol ). The fragmentation pattern provides further structural information.

Interactive Table: Key Mass Spectrometry Data for Ethene, tetramethoxy- nih.gov

| m/z (mass-to-charge ratio) | Relative Intensity | Possible Fragment |

| 148 | Low | [M]⁺ (Molecular Ion) |

| 133 | High | [M - CH₃]⁺ |

| 115 | Low | [M - OCH₃]⁺ |

| 91 | Low | Further Fragmentation |

| 86 | High | Further Fragmentation |

Note: The relative intensities can vary depending on the ionization method and energy.

X-ray Crystallography for Solid-State Structure Determination of Ethene, tetramethoxy- Derivatives and Complexes

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While "Ethene, tetramethoxy-" itself is a liquid at room temperature, its derivatives and products from reactions can often be crystallized and analyzed. For instance, "Ethene, tetramethoxy-" participates in [2+2] cycloaddition reactions, and the resulting cycloadducts can be studied by X-ray crystallography to confirm their stereochemistry and molecular structure. lancs.ac.uk Such studies provide precise bond lengths, bond angles, and conformational details that are not obtainable by spectroscopic methods alone. For example, the crystal structure of products from the hetero-Diels-Alder reaction of "Ethene, tetramethoxy-" has been established through X-ray structural analysis. unibe.ch

Chromatographic Methods for Separation and Quantification in Reaction Mixtures and Isomer Analysis

Chromatographic techniques are essential for the separation and quantification of "Ethene, tetramethoxy-" from reaction mixtures or for the analysis of its purity.

Gas Chromatography (GC) is well-suited for the analysis of volatile compounds like "Ethene, tetramethoxy-." When coupled with a mass spectrometer (GC-MS), it becomes a powerful tool for both separation and identification. In a study analyzing volatile compounds from longhorned beetles, "Ethene, tetramethoxy-" was identified with a retention time of 18.44 minutes on an HP-5MS non-polar chromatography column. nih.gov

High-Performance Liquid Chromatography (HPLC) can also be employed for the analysis of "Ethene, tetramethoxy-," particularly for non-volatile reaction mixtures or for preparative scale purification. Given its non-polar nature, reversed-phase HPLC would be a suitable method, where "Ethene, tetramethoxy-" would elute with a mobile phase of high organic solvent content. While specific HPLC methods for this compound were not detailed in the search results, general methods for electron-rich alkenes are applicable.

Electrochemical Methods for Redox Potential Determination and Reaction Monitoring

Electrochemical techniques are pivotal in characterizing the redox properties of electron-rich molecules like Ethene, tetramethoxy-. Methods such as cyclic voltammetry (CV), linear sweep voltammetry, and chronoamperometry are theoretically applicable to determine the oxidation potential of this compound and to monitor reactions involving its radical cation.

In a typical experimental setup for determining the redox potential, a three-electrode system would be employed within an electrochemical cell. This system consists of a working electrode (e.g., glassy carbon, platinum, or gold), a reference electrode (e.g., Ag/AgCl or a saturated calomel (B162337) electrode, SCE), and a counter electrode (e.g., a platinum wire). The analysis would be conducted in a suitable organic solvent, such as acetonitrile (B52724) or dichloromethane, containing a supporting electrolyte like tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF₆) to ensure conductivity.

By applying a potential sweep, cyclic voltammetry could be used to observe the oxidation of Ethene, tetramethoxy-, to its radical cation. The resulting voltammogram would ideally show an anodic peak corresponding to this oxidation process. The potential at this peak (Epa) and the corresponding cathodic peak (Epc) for the reverse reduction process would allow for the calculation of the formal redox potential (E°'), providing a quantitative measure of the ease with which the molecule donates an electron.

Furthermore, these electrochemical methods could be utilized for real-time monitoring of chemical reactions involving Ethene, tetramethoxy-. For instance, in an electropolymerization reaction or a cycloaddition reaction initiated by the electrochemical generation of its radical cation, the change in current or potential over time can provide valuable kinetic and mechanistic information.

However, a detailed presentation of research findings and specific data tables for "Ethene, tetramethoxy-" is not possible as no experimental values for its redox potential or specific studies on its electrochemical reaction monitoring were found in the available literature.

Emerging Research Directions and Future Perspectives

Ethene, tetramethoxy- in Sustainable Chemistry and Catalysis

The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are central to modern chemical research. In this context, Ethene, tetramethoxy- is being explored as a potentially valuable reagent. Its electron-rich double bond makes it a highly reactive species, capable of participating in a variety of chemical transformations under mild conditions, thus aligning with the green chemistry goal of energy efficiency.

One area of interest is its role in catalysis. For instance, the acid-catalyzed hydrolysis of tetramethoxyethene to methyl dimethoxyacetate has been studied in aqueous solutions. Research has shown that this reaction proceeds via a rate-determining proton transfer from the catalyzing acid to a carbon atom of the olefinic bond. Such studies provide fundamental insights into the reactivity of tetramethoxyethene in the presence of acid catalysts, which is crucial for designing new catalytic processes. While direct large-scale applications in green catalysis are still under investigation, its reactivity profile suggests potential as a precursor or reactant in more environmentally benign synthetic routes.

Advancements in Materials Science: From Organic Electronics to Nanosystems

The field of materials science is constantly seeking novel molecules with unique electronic properties for the development of next-generation devices. While specific applications of Ethene, tetramethoxy- in organic electronics and nanosystems are still in the exploratory phase, its molecular structure suggests potential avenues for research. The presence of four methoxy (B1213986) groups significantly influences the electronic nature of the carbon-carbon double bond, making it an electron-rich system.

This inherent electron-donating character could be exploited in the design of organic semiconducting materials. Polymers or small molecules incorporating the tetramethoxyethene moiety might exhibit interesting charge-transport properties, which are essential for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). Further research is required to synthesize and characterize such materials to evaluate their performance in electronic devices.

In the realm of nanosystems, the reactivity of Ethene, tetramethoxy- could be harnessed in the synthesis of functionalized nanoparticles. For instance, its ability to undergo cycloaddition reactions could be used to attach specific organic molecules to the surface of nanoparticles, thereby modifying their properties for targeted applications in areas like drug delivery or sensing.

Synergistic Approaches Combining Computational and Experimental Research

The study of reaction mechanisms and the prediction of chemical reactivity are greatly enhanced by the integration of computational and experimental methods. For Ethene, tetramethoxy-, theoretical studies, particularly those employing Density Functional Theory (DFT), are proving invaluable in understanding its behavior in various reactions.

Computational analyses are being used to investigate the kinetics and thermodynamics of cycloaddition reactions involving tetramethoxyethene. These studies can predict the feasibility of different reaction pathways, identify transition states, and explain the regioselectivity and stereoselectivity of the products. For example, DFT calculations can elucidate the intricate details of [2+2] cycloaddition reactions, providing insights that are often difficult to obtain through experimental means alone. This theoretical groundwork is crucial for designing and optimizing synthetic strategies that utilize tetramethoxyethene.

Experimental studies, in turn, provide the necessary validation for these computational models. By comparing experimentally observed reaction outcomes with theoretical predictions, researchers can refine their computational methods, leading to more accurate and reliable models. This synergistic approach is accelerating the exploration of the chemical space accessible through tetramethoxyethene.

Exploration of Novel Reactivity Patterns and Synthetic Transformations

The unique reactivity of Ethene, tetramethoxy- makes it an attractive substrate for exploring novel synthetic transformations. Its electron-rich double bond readily participates in cycloaddition reactions, which are powerful tools for the construction of complex cyclic molecules.

One of the most studied reactions of tetramethoxyethene is its participation in [2+2] cycloadditions. These reactions, often initiated thermally or photochemically, lead to the formation of four-membered rings, which are valuable building blocks in organic synthesis. The high reactivity of tetramethoxyethene in these reactions allows for the synthesis of a variety of cyclobutane (B1203170) derivatives that would be difficult to access through other methods.

Beyond [2+2] cycloadditions, researchers are investigating other reactivity patterns of this compound. Its susceptibility to acid-catalyzed hydrolysis, as mentioned earlier, highlights its sensitivity to acidic conditions. This property can be exploited for controlled transformations or, conversely, must be carefully managed in synthetic planning. The exploration of its reactions with a wider range of electrophiles and in various catalytic systems is expected to uncover new and synthetically useful transformations.

Untapped Potential in Bio-Inspired Chemistry and Molecular Scaffold Design

Bio-inspired synthesis aims to mimic nature's strategies for constructing complex molecules. While direct applications of Ethene, tetramethoxy- in mimicking biological processes are not yet established, its utility as a versatile building block aligns with the principles of constructing complex molecular architectures inspired by natural products.

The rigid four-carbon unit that can be introduced into a molecule via cycloaddition reactions with tetramethoxyethene can serve as a core scaffold for the synthesis of novel molecular frameworks. These scaffolds can then be further functionalized to create libraries of compounds for biological screening. The development of diverse and complex molecular scaffolds is a key strategy in drug discovery and chemical biology.

The ability to construct unique three-dimensional structures using tetramethoxyethene as a starting material opens up possibilities for designing molecules with specific shapes and functionalities, potentially leading to the discovery of new bioactive compounds.